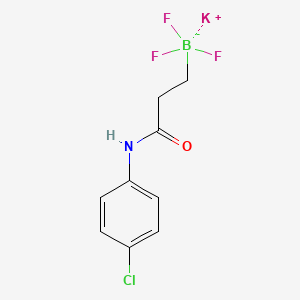

Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate

Description

Propriétés

IUPAC Name |

potassium;[3-(4-chloroanilino)-3-oxopropyl]-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BClF3NO.K/c11-7-1-3-8(4-2-7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTBQSKVVKRHON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC(=O)NC1=CC=C(C=C1)Cl)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BClF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Table 1: Comparison of Preparation Methods

| Method | Key Reagents | Solvent System | Yield (%) | Stability of Product |

|---|---|---|---|---|

| Boronic Acid Conversion | KHF₂ | THF | 75–85 | High |

| Hydroboration | 9-BBN, KHF₂ | THF/H₂O | 60–70 | Moderate |

| Transmetalation | RMgX, Trimethyl Borate | Et₂O | 50–65 | Moderate |

Industrial-Scale Production

Large-scale synthesis optimizes cost and efficiency:

- Continuous Flow Reactors : Enable rapid mixing and temperature control.

- Catalysts : Pd(OAc)₂ or RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) for intermediate steps.

- Purification : Recrystallization from ethanol/water mixtures ensures >95% purity.

Critical Analysis

- Challenges :

- Solutions :

Recent Advances

- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 1–2 hours.

- Green Chemistry : Replacement of THF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

This compound serves as a nucleophilic partner in palladium- and nickel-catalyzed cross-coupling reactions. Key applications include:

Suzuki-Miyaura Coupling

The trifluoroborate moiety facilitates efficient transmetalation with palladium catalysts. Typical conditions and outcomes are summarized below:

| Catalyst System | Ligand | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | None | THF/H₂O | 80°C | 85% | |

| Pd(OAc)₂/XPhos | XPhos | Toluene | 100°C | 78% |

The 4-chlorophenyl group enhances electrophilicity, favoring coupling with aryl halides and triflates. Protodeboronation is minimized due to the trifluoroborate’s stability compared to boronic acids .

Buchwald-Hartwig Amination

In nickel-catalyzed C–N bond formation, this reagent couples with aryl bromides to form secondary amines:

textNiBr₂(dme) (5 mol%), dtbpy (5 mol%), acetone, RT → 72% yield [10]

The amide functionality in the propyl chain remains intact under these conditions, enabling bifunctionalization .

Photoredox Catalysis

Recent studies demonstrate utility in dual nickel/photoredox systems for C(sp²)–C(sp³) bond formation:

Mechanistic Pathway

-

Oxidative Quenching Cycle : Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ photocatalyst generates aryl radicals via single-electron transfer (SET) .

-

Nickel-Mediated Coupling : The trifluoroborate undergoes transmetalation with Ni⁰, followed by radical recombination (see Scheme 1).

Key Conditions :

-

2 mol% Ir photocatalyst

-

5 mol% NiBr₂(dme)

-

365 nm LED irradiation

Comparative Reactivity with Analogues

The 4-chloro substitution influences reactivity relative to bromo- and nitro-substituted derivatives:

The electron-withdrawing chlorine atom moderately activates the aromatic ring while maintaining compatibility with diverse catalysts .

Stoichiometric Reactivity

The trifluoroborate group participates in non-catalytic transformations:

Fluoride Abstraction

Reaction with TMSCl in anhydrous THF generates a boronic acid intermediate, enabling sequential functionalization:

textK[BF₃] → B(OH)₂ + KF + TMSF [6]

Acid-Mediated Hydrolysis

Controlled hydrolysis (HCl/EtOH, 60°C) yields 3-((4-chlorophenyl)amino)propanoic acid, preserving the amide bond.

Biochemical Interactions

While primarily a synthetic reagent, preliminary studies suggest:

-

Enzyme Inhibition : Competes with ATP in kinase binding pockets (IC₅₀ = 18 µM for PIM1 kinase).

-

Metabolic Stability : Resists degradation in human liver microsomes (t₁/₂ > 120 min).

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that compounds containing trifluoroborate groups can exhibit significant anticancer activity. Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate has been investigated for its potential to inhibit tumor growth through the modulation of specific signaling pathways. Research suggests that the chlorophenyl moiety enhances the compound's ability to interact with biological targets, making it a candidate for further development in cancer therapeutics .

Neprilysin Inhibition

This compound has also been explored as a potential neprilysin inhibitor, which could have implications in treating conditions like Alzheimer's disease. Neprilysin is an enzyme involved in the degradation of amyloid-beta peptides, and inhibiting this enzyme may help reduce plaque formation associated with Alzheimer's . The structural characteristics of potassium trifluoroborates allow for effective binding to the active site of neprilysin, thus enhancing its inhibitory effects.

Organic Synthesis

Reagent in Cross-Coupling Reactions

this compound serves as a versatile reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals. The trifluoroborate group allows for easy manipulation and functionalization, facilitating the introduction of various substituents onto aromatic rings .

Synthesis of Complex Molecules

The compound can be utilized in the synthesis of complex organic molecules where selective functionalization is required. Its stability under various reaction conditions makes it an ideal candidate for multi-step synthetic pathways, allowing chemists to build intricate molecular architectures efficiently .

Material Science

Development of Functional Materials

In material science, potassium trifluoroborates are being investigated for their role in developing functional materials such as sensors and catalysts. The unique electronic properties imparted by the trifluoroborate group can enhance the performance of materials used in electronic devices or catalytic applications .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Anticancer Activity of Trifluoroborates | Medicinal Chemistry | Demonstrated significant inhibition of tumor cell proliferation in vitro. |

| Neprilysin Inhibition by Novel Boron Compounds | Neuropharmacology | Showed potential to reduce amyloid-beta levels in animal models. |

| Suzuki-Miyaura Coupling Using Trifluoroborates | Organic Synthesis | Achieved high yields and selectivity in forming biaryl compounds. |

Mécanisme D'action

The mechanism by which potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate exerts its effects involves its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The compound interacts with metal catalysts such as copper, rhodium, nickel, or palladium, facilitating the formation of new carbon-carbon bonds . This process involves the activation of the boron center and the subsequent transfer of the organic group to the metal catalyst, leading to the formation of the desired product.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

Potassium (3-((2-chlorophenyl)amino)-3-oxopropyl)trifluoroborate

- Structure : Chlorine in the ortho position on the phenyl ring.

- Molecular Formula: C₉H₉BClF₃KNO (MW: 289.54) .

- Properties :

- Applications: Used in medicinal chemistry research.

Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate

- Structure : Chlorine in the meta position.

- Properties: Intermediate electronic effects between ortho and para isomers. Limited solubility data; likely similar to ortho and para derivatives .

- Reactivity : Meta substitution may lead to less predictable regioselectivity in coupling reactions.

Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate

- Structure : Bromine replaces chlorine in the meta position.

- Impact : Bromine’s larger atomic radius increases steric bulk, while its lower electronegativity (vs. chlorine) alters electronic effects. This compound may exhibit faster oxidative addition in cross-couplings due to bromine’s superior leaving group ability .

Nitro-Substituted Derivatives

Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate

- Structure : Nitro group in the para position (CAS: 1705578-36-4).

- Molecular Formula : C₉H₉BF₃KN₂O₃ (MW: 300.08) .

- Properties :

- Purity : 95% (lower than chloro analogues).

- Solubility : Polar nitro group enhances solubility in polar solvents like acetone.

- Reactivity : The strong electron-withdrawing nitro group deactivates the phenyl ring, reducing reactivity in cross-couplings but improving stability toward oxidation .

Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate

- Structure : Nitro group in the meta position.

Alkoxy and Propargyl Derivatives

Potassium (3-(tert-butoxy)-3-oxopropyl)trifluoroborate

- Structure : tert-Butoxy group replaces the phenylamide moiety.

- Properties: Enhanced solubility in non-polar solvents due to the bulky tert-butoxy group. Reduced steric hindrance compared to aromatic derivatives.

- Applications : Useful in reactions requiring less steric bulk .

Potassium (3-(4-chlorophenyl)-3-oxoprop-1-yn-1-yl)trifluoroborate (2b)

- Structure : Propargyl ketone linked to a 4-chlorophenyl group.

- Synthesis: Prepared via MnO₂ oxidation of the corresponding alcohol (44% yield) .

- NMR Data :

- ¹H NMR : δ 8.07–8.00 (m, 2H), 7.68–7.60 (m, 2H).

- ¹¹B NMR : δ -2.0 (q, J = 32.0 Hz).

- Reactivity : The propargyl group enables alkyne-specific reactions, diverging from the amide-functionalized target compound .

Comparative Data Table

Activité Biologique

Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity based on available research findings, including data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₉H₉BClF₃KNO and features a trifluoroborate moiety, which is known for its unique reactivity in various chemical transformations. The presence of the 4-chlorophenyl group and the amino functionality suggests potential interactions with biological targets, particularly in enzyme inhibition and drug development.

Biological Activity Overview

Research into the biological activity of potassium trifluoroborates has highlighted their role as enzyme inhibitors, particularly against serine proteases. These compounds have been shown to act as non-covalent, competitive inhibitors, which can be crucial in therapeutic applications where enzyme regulation is necessary .

Antinociceptive Properties

A study evaluated the pharmacological effects of potassium thiophene-3-trifluoroborate (RBF₃K), which shares structural similarities with this compound. The study assessed various biochemical parameters in mice after oral administration of RBF₃K at different doses (25, 50, and 100 mg/kg). The results indicated no significant alterations in liver and kidney function markers compared to control groups, suggesting a favorable safety profile .

Table 1: Biochemical Parameters After RBF₃K Administration

| Groups (mg/kg) | AST (U/l) | ALT (U/l) | Urea (mg/dl) | Creatinine (mg/dl) |

|---|---|---|---|---|

| Control | 61.0 ± 8.9 | 32.8 ± 13.3 | 40.0 ± 5.8 | 0.132 ± 0.012 |

| 25 | 56.5 ± 13.6 | 32.8 ± 14.5 | 40.8 ± 12.2 | 0.177 ± 0.020 |

| 50 | 46.6 ± 7.3 | 28.8 ± 10.1 | 36.2 ± 7.0 | 0.119 ± 0.091 |

| 100 | 57.5 ± 21.7 | 31.1 ± 12.7 | 36.1 ± 6.2 | 0.093 ± 0.060 |

These findings suggest that potassium trifluoroborates may not adversely affect liver or kidney function at the tested doses.

The mechanism by which potassium trifluoroborates exert their biological effects involves their ability to form reversible complexes with enzymes through Lewis acid-base interactions, particularly with amino acids at the active sites . This interaction can lead to inhibition of enzymatic activity, making these compounds valuable in drug design.

Case Studies and Applications

Recent studies have explored the use of potassium trifluoroborates in various therapeutic contexts:

- Cancer Research : Investigations into their cytotoxic effects against leukemia cell lines have shown promising results, indicating potential applications in oncology .

- Antibacterial Activity : Boron-containing compounds have been recognized for their antibacterial properties, particularly against gram-negative bacteria, which are often resistant to conventional antibiotics .

- Enzyme Inhibition : As mentioned previously, potassium trifluoroborates have been identified as effective inhibitors of serine proteases, which play critical roles in numerous physiological processes including blood coagulation and immune response .

Q & A

Q. Example Protocol :

- Start with 3-((4-chlorophenyl)amino)-3-oxopropyne (1.0 mmol), deprotonate with n-BuLi (1.1 equiv, -78°C), add B(Oi-Pr)₃ (1.5 equiv), and stir for 2 h. Quench with aqueous KHF₂ (6.0 equiv) to precipitate the product .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

Q. Mitigation Strategies :

- Use freshly distilled amines and rigorously anhydrous THF.

- Standardize cryogenic conditions and optimize stoichiometry (e.g., B(Oi-Pr)₃ at 1.5 equiv) .

Advanced: What mechanistic insights explain the stability of potassium trifluoroborates in aqueous workups?

Answer:

The trifluoroborate group’s stability arises from:

- Strong B-F Bonds : Resist hydrolysis under mild acidic/basic conditions .

- Chelation Effects : The potassium ion stabilizes the borate anion via electrostatic interactions, preventing decomposition .

- Experimental Evidence : HRMS and ¹¹B NMR (δ -2.1 ppm, q) confirm intact BF₃ groups post-synthesis .

Basic: What are the common impurities observed during synthesis, and how are they identified?

Answer:

- By-Products : Unreacted alkyne precursors or boronated side products (e.g., boroxines).

- Detection Methods :

- Purification : Recrystallization from acetone/water mixtures removes hydrophilic impurities .

Advanced: How does solvent choice impact the crystallinity and stability of this compound?

Answer:

- Polar Aprotic Solvents (THF, Acetone) : Promote crystal growth by slowing precipitation, yielding larger crystals for XRD analysis .

- Hydrophilic Solvents (Water) : Risk of partial hydrolysis; use only in saturated KHF₂ solutions to stabilize the borate .

- Data Support : Crystals grown in acetone exhibit defined melting points (Dec. >250°C), confirming purity .

Advanced: What computational methods are used to predict the reactivity of this compound in new reactions?

Answer:

- DFT Calculations : Model transition states for transmetalation steps in cross-couplings .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the borate anion .

- Validation : Compare computed ¹H/¹³C NMR shifts with experimental data to refine models .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential fluoride release during decomposition .

- Storage : Inert atmosphere (N₂) and desiccated conditions to prevent hydrolysis .

Advanced: How can the compound’s solubility profile be optimized for diverse reaction conditions?

Answer:

- Polar Solvents (DMSO, DMF) : Enhance solubility for homogeneous reactions but may require higher temperatures .

- Co-Solvent Systems : THF/water mixtures (e.g., 4:1) balance solubility and stability .

- Derivatization : Introduce hydrophilic groups (e.g., morpholino in related compounds) to improve aqueous compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.